Diethyl 2-bromo-3-hydroxybutanedioate

Nucleofugality SN2 Reactivity Leaving Group Ability

Diethyl 2-bromo-3-hydroxybutanedioate (CAS 188944-76-5) is an α-bromo-β-hydroxy diester with the molecular formula C8H13BrO5 and a molecular weight of 269.09 g/mol. It belongs to the class of brominated succinic acid derivatives, featuring a bromine atom at the 2-position and a hydroxyl group at the 3-position of the butanedioate backbone.

Molecular Formula C8H13BrO5
Molecular Weight 269.09 g/mol
CAS No. 188944-76-5
Cat. No. B13398932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-bromo-3-hydroxybutanedioate
CAS188944-76-5
Molecular FormulaC8H13BrO5
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(=O)OCC)Br)O
InChIInChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3
InChIKeyXVMUUAOSLJEHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-bromo-3-hydroxybutanedioate (CAS 188944-76-5): Technical Profile and Strategic Sourcing Considerations


Diethyl 2-bromo-3-hydroxybutanedioate (CAS 188944-76-5) is an α-bromo-β-hydroxy diester with the molecular formula C8H13BrO5 and a molecular weight of 269.09 g/mol . It belongs to the class of brominated succinic acid derivatives, featuring a bromine atom at the 2-position and a hydroxyl group at the 3-position of the butanedioate backbone [1]. The compound serves as a key intermediate in the synthesis of electrophilic epoxide inhibitors targeting cysteine proteases such as cathepsin B and L .

Why Diethyl 2-bromo-3-hydroxybutanedioate (CAS 188944-76-5) Cannot Be Readily Substituted with Generic Analogs


Substituting diethyl 2-bromo-3-hydroxybutanedioate with structurally similar analogs (e.g., non-halogenated diethyl hydroxybutanedioates, chlorinated derivatives, or stereochemically undefined mixtures) fundamentally alters the reactivity profile, stereochemical outcome, and downstream biological performance of the synthetic sequence . The bromine substituent provides a leaving group with distinct nucleofugality, enabling chemoselective transformations that are not feasible with the corresponding chloro or hydroxy analogs [1]. Furthermore, the stereochemical integrity of the 2- and 3-positions is critical for the diastereoselectivity of subsequent epoxide formation and the ultimate bioactivity of cysteine protease inhibitors derived from this scaffold [2].

Quantitative Differentiation of Diethyl 2-bromo-3-hydroxybutanedioate (CAS 188944-76-5) Versus Key Analogs and In-Class Candidates


Bromine Substituent Imparts Superior Leaving Group Ability (Nucleofugality) Relative to Chlorine Analogs

Diethyl 2-bromo-3-hydroxybutanedioate incorporates a bromine atom at the α-position, which exhibits significantly higher nucleofugality (leaving group ability) compared to the corresponding chloro analog (diethyl 2-chloro-3-hydroxybutanedioate). Quantitative nucleofugality parameters derived from solvolysis rate constants of benzhydryl carboxylates demonstrate that bromoacetate is a substantially better leaving group than chloroacetate . This translates to faster and more complete nucleophilic substitution reactions under mild conditions, reducing side-product formation and improving overall synthetic efficiency.

Nucleofugality SN2 Reactivity Leaving Group Ability

Stereochemical Integrity: (2S,3S)-Isomer Demonstrates 90% Yield in Azide Substitution

The stereochemically defined (2S,3S)-isomer of diethyl 2-bromo-3-hydroxybutanedioate (CAS 80640-14-8) undergoes nucleophilic substitution with sodium azide in DMF to afford diethyl (2R,3R)-2-hydroxy-3-azidosuccinate in 90% yield [1]. In contrast, the racemic mixture (CAS 188944-76-5) may exhibit lower diastereoselectivity and reduced yields in analogous stereospecific transformations due to the presence of both enantiomers. This 90% benchmark underscores the value of stereochemically pure material for applications requiring high enantiomeric excess in downstream products.

Stereoselective Synthesis Nucleophilic Substitution Azide Chemistry

Bromine Substituent Enables Chemoselective Epoxidation Unavailable to Non-Halogenated Analogs

The presence of the bromine atom at the 2-position is essential for the chemoselective intramolecular epoxidation that generates the electrophilic warhead of E-64-type inhibitors [1]. Non-halogenated analogs such as diethyl 2-hydroxybutanedioate (diethyl malate) lack the necessary leaving group to undergo this transformation, rendering them unsuitable as intermediates for epoxysuccinyl-based cysteine protease inhibitors. The bromine atom serves as a temporary protecting group that is ultimately displaced during the epoxide-forming step, a reactivity pathway not accessible to the corresponding hydroxy or unsubstituted diesters.

Epoxide Synthesis Cysteine Protease Inhibitors Chemoselectivity

Optimal Application Scenarios for Diethyl 2-bromo-3-hydroxybutanedioate (CAS 188944-76-5) Based on Quantitative Evidence


Synthesis of Epoxysuccinyl Peptide Inhibitors of Cathepsin B and L

Diethyl 2-bromo-3-hydroxybutanedioate is the preferred starting material for constructing the epoxysuccinyl warhead found in E-64 and related cysteine protease inhibitors [1]. The bromine substituent provides the necessary leaving group for the chemoselective intramolecular epoxidation step, a transformation that cannot be achieved with non-halogenated or chloro analogs. This scenario is supported by the class-level evidence of superior bromine nucleofugality and the demonstrated utility in radiolabeled probe synthesis [1].

Preparation of Chiral Building Blocks Requiring High Enantiomeric Excess

When the synthetic objective demands a specific enantiomer of a downstream epoxide or azide, procurement of stereochemically defined material (e.g., CAS 80640-14-8 or 80640-15-9) is warranted. The 90% yield benchmark for the (2S,3S)-isomer in azide substitution highlights the efficiency gains achievable with stereochemically pure starting material [2]. For applications where enantiopurity is less critical, the racemic mixture (CAS 188944-76-5) may offer a more cost-effective option.

Development of Activity-Based Probes for Cysteine Protease Imaging

The Bogyo et al. (2000) study demonstrates that radiolabeled analogs derived from this scaffold exhibit selective targeting of cathepsin B in tumor cells [3]. This establishes the compound as a validated intermediate for generating activity-based probes used in cellular imaging and target identification studies of cysteine proteases. Procurement of this specific bromo-hydroxy diester ensures compatibility with established synthetic protocols and probe performance characteristics.

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